3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Alkylation: The ethyl and 2-methylpropyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Amidation: The carboxamide group can be formed through the reaction of the carboxylic acid derivative with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield N-oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biology, this compound may have potential as a bioactive molecule, with applications in drug discovery and development. It could be investigated for its potential as an enzyme inhibitor, receptor agonist or antagonist, or other biological activities.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. This could include its use as an anti-inflammatory, analgesic, or anticancer agent.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings. It could also have applications in agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide would depend on its specific biological or chemical activity. For example, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it could bind to the receptor and either activate or block its signaling pathway.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Similar structure but lacks the N-(2-methylpropyl) group.
3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-4-carboxamide: Similar structure but with the carboxamide group at a different position.
3-amino-1-methyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
The uniqueness of 3-amino-1-ethyl-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-amino-2-ethyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-14-8(5-9(11)13-14)10(15)12-6-7(2)3/h5,7H,4,6H2,1-3H3,(H2,11,13)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEKMDMNSFDXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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